1,4-Dihydropyridines (DHPs) are a class of organic compounds characterized by their 1,4-dihydropyridine ring. They are widely investigated in medicinal chemistry for their diverse pharmacological activities, particularly as calcium channel blockers. [, , ]
DHPs exert their effects by binding to L-type voltage-gated calcium channels, primarily found in cardiac and smooth muscle cells. By inhibiting calcium influx, DHPs cause vasodilation, reduce blood pressure, and exert antihypertensive effects. [, , , ]
Synthesis Analysis
The synthesis of DHPs, including derivatives like the query molecule, is commonly achieved through the Hantzsch pyridine synthesis. [, , , ] This multi-component reaction involves the condensation of:
Variations in the reaction conditions, such as solvent, temperature, and catalyst, can influence the yield and purity of the final product. [, ] The synthesis of unsymmetrical DHPs, where the ester groups at the 3- and 5-positions are different, can be achieved by using a different ester group on the β-ketoester or by employing a stepwise approach. [, ]
Mechanism of Action
Vasodilation: Relaxation of smooth muscle cells in blood vessels, leading to decreased vascular resistance and lower blood pressure. [, , , ]
Negative inotropic effect: Reduced force of contraction in cardiac muscle. []
Antihypertensive effect: Lowering of blood pressure, primarily due to their vasodilatory effects. [, , , ]
The exact binding site and mechanism of channel blockage by DHPs are still under investigation. Studies suggest that DHPs bind to the alpha-1 subunit of the L-type calcium channel, but the specific interactions are complex and depend on the DHP structure and channel subtype. [, ]
Physical and Chemical Properties Analysis
DHPs typically exist as crystalline solids at room temperature. Their physicochemical properties, such as solubility, melting point, and lipophilicity, can vary significantly depending on the nature and position of substituents on the dihydropyridine ring. [, ] These properties can influence their pharmacological activity, bioavailability, and duration of action. [, ]
Applications
Cardiovascular research: DHPs are valuable tools for investigating the role of L-type calcium channels in cardiac function, vascular tone regulation, and blood pressure control. [, , , ] They are used in various experimental models, including isolated cardiac myocytes, vascular rings, and in vivo studies.
Drug discovery and development: The identification of DHPs as potent calcium channel blockers has led to the development of several clinically used drugs for treating hypertension, angina, and other cardiovascular disorders. [, , , , ] Research continues to explore new DHP derivatives with improved pharmacological profiles and therapeutic potential.
Structure-activity relationship (SAR) studies: By systematically modifying the substituents on the DHP ring, researchers aim to understand how structural changes affect pharmacological activity. [, , , , ] This knowledge is crucial for designing new DHP derivatives with tailored properties for specific therapeutic targets.
Future Directions
Development of more selective DHPs: Currently available DHPs often exhibit activity at multiple subtypes of L-type calcium channels, which may contribute to unwanted side effects. Designing DHP derivatives with enhanced selectivity for specific channel subtypes could lead to more targeted therapies with fewer off-target effects. []
Exploration of alternative therapeutic applications: While primarily known for their cardiovascular effects, emerging evidence suggests that DHPs may possess therapeutic potential in other areas, such as cancer, neurodegenerative disorders, and pain management. Further investigations are needed to fully elucidate these possibilities. []
Development of novel drug delivery systems: Enhancing the bioavailability and targeting of DHPs to specific tissues remains a challenge. Utilizing novel drug delivery systems, such as nanoparticles or liposomes, could improve their therapeutic efficacy and reduce systemic side effects. []
Related Compounds
Nifedipine
Relevance: Nifedipine serves as a key structural reference point for numerous 1,4-dihydropyridine-based calcium channel antagonists, including dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Both compounds share the core 1,4-dihydropyridine ring system and a nitrophenyl substituent at the C-4 position, underscoring the significance of this pharmacophore in mediating calcium channel blocking activity. The variations in substituents at the nitrogen and C-3/C-5 positions contribute to the distinct pharmacological profiles observed across different 1,4-dihydropyridine derivatives. For instance, Nifedipine features ester functionalities at both the C-3 and C-5 positions, contributing to its specific pharmacological properties. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Nicardipine
Relevance: Nicardipine shares structural similarities with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, notably the core 1,4-dihydropyridine scaffold and the presence of a nitrophenyl group at the C-4 position. Both compounds exemplify how modifications to the substituents attached to the dihydropyridine ring, particularly at the nitrogen and ester functionalities, can significantly impact pharmacological characteristics such as potency, duration of action, and tissue selectivity. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Niludipine's structural resemblance to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in the shared 1,4-dihydropyridine ring system and the presence of a nitrophenyl substituent at the C-4 position. This shared structural motif is a crucial pharmacophoric element responsible for the calcium channel blocking activity exhibited by these compounds. []
Nitrendipine
Relevance: Nitrendipine shares a significant structural similarity with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate due to their common 1,4-dihydropyridine core structure and the presence of a nitrophenyl substituent at the C-4 position. This shared structural feature is a key pharmacophore contributing to their calcium channel blocking activity. [, , , , , ]
Relevance: Nimodipine's structural similarity to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is evident in their shared 1,4-dihydropyridine core and the nitrophenyl group at the C-4 position. These common features highlight the structural requirements for calcium channel blocking activity within this class of compounds. [, ]
Relevance: This compound is closely related to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, differing only in the substituent at the nitrogen atom of the dihydropyridine ring. While the former has a 3-chloro-4-fluorophenyl group, the latter has a simple hydrogen atom at this position. []
Relevance: Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is structurally analogous to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, sharing the core 1,4-dihydropyridine scaffold and a nitrophenyl substituent, albeit at the ortho position in this case. These shared features emphasize the versatility of the 1,4-dihydropyridine framework in accommodating various substituents and modifications, leading to a wide range of pharmacological activities. []
Relevance: TC-81, despite its complex structure, shares a fundamental structural motif with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: the 1,4-dihydropyridine ring system. This shared scaffold is the defining feature of this class of calcium channel blockers. The presence of a nitrophenyl group, albeit with a different substitution pattern (2-fluoro-5-nitrophenyl), further underscores the structural similarities and the importance of this pharmacophore in mediating calcium channel blocking activity. [, , , ]
Relevance: These permanently charged derivatives, like dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, belong to the 1,4-dihydropyridine family and share the core dihydropyridine ring system and the presence of a nitrophenyl substituent at the C-4 position. This highlights the importance of these structural features in the design of calcium channel modulators. []
Relevance: This compound and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the 1,4-dihydropyridine core structure and a nitrophenyl substituent, emphasizing the importance of these features for calcium channel antagonism. [, ]
Relevance: NKY-722 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the fundamental 1,4-dihydropyridine structure and the presence of a nitrophenyl substituent, underscoring their shared classification as dihydropyridine calcium channel blockers. [, , , ]
Relevance: KW-3049 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are structurally related through their shared 1,4-dihydropyridine scaffold and the presence of a nitrophenyl group, albeit at the meta position in KW-3049. []
Relevance: MN9202 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the central 1,4-dihydropyridine ring system and a nitrophenyl substituent, indicating their shared classification as 1,4-dihydropyridine derivatives. [, , ]
Relevance: Manidipine and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belong to the same structural class, sharing the core 1,4-dihydropyridine ring system and a nitrophenyl substituent. []
Relevance: Compound 5f, although lacking a nitrophenyl group, shares the core 1,4-dihydropyridine scaffold with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, emphasizing the structural diversity within the 1,4-dihydropyridine class. []
Relevance: This compound and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the core 1,4-dihydropyridine ring system and a nitrophenyl substituent, suggesting potential similarities in their interactions with biological targets, particularly those involved in calcium channel regulation. []
Relevance: This radiolabeled compound and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are structurally analogous, sharing the 1,4-dihydropyridine core structure, a meta-nitrophenyl substituent, and similar ester functionalities. This structural resemblance suggests potential similarities in their metabolic pathways and distribution patterns. []
Relevance: FRC-8411 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are structurally related through their shared 1,4-dihydropyridine scaffold and the presence of a nitrophenyl substituent. This structural similarity suggests potential similarities in their interactions with L-type calcium channels, ultimately contributing to their antihypertensive effects. [, ]
Relevance: This compound and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are structurally homologous, sharing the central 1,4-dihydropyridine scaffold and a nitrophenyl substituent. []
Relevance: CV-159 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the core 1,4-dihydropyridine structure and a nitrophenyl substituent, indicating their shared classification as dihydropyridine calcium channel blockers. []
Relevance: CD-349 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belong to the same structural class, sharing the central 1,4-dihydropyridine ring system and a nitrophenyl substituent. []
Relevance: MPC-2101 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are structurally homologous, sharing the 1,4-dihydropyridine ring system and a nitrophenyl substituent. This shared structural framework suggests potential similarities in their interactions with biological targets, particularly those involved in calcium channel regulation and vasodilation. []
Relevance: Although the nitrophenyl group is in a different position, MPC-1304 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the 1,4-dihydropyridine ring system, underscoring their shared chemical class and the significance of this scaffold in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.